molecular formula C11H20ClN3 B12228746 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine

Cat. No.: B12228746
M. Wt: 229.75 g/mol
InChI Key: OGKJZHSKLKYIKC-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine is a chemical compound with the molecular formula C11H20ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine typically involves the reaction of cyclopentyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine include other pyrazole derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H20ClN3

Molecular Weight

229.75 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C11H19N3.ClH/c1-2-12-7-10-8-13-14(9-10)11-5-3-4-6-11;/h8-9,11-12H,2-7H2,1H3;1H

InChI Key

OGKJZHSKLKYIKC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=C1)C2CCCC2.Cl

Origin of Product

United States

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